Prozapine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

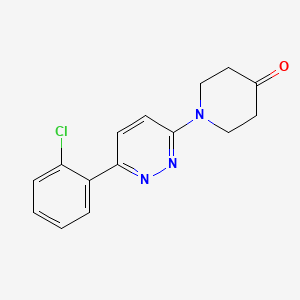

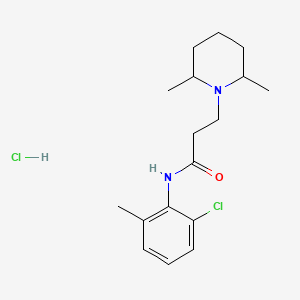

Synthetic Routes and Reaction Conditions: The preparation of prozapine hydrochloride involves several steps. One method includes reacting diethyl amine and epoxypropane to obtain 1-diethylamino-2-propanol. This intermediate is then reacted with chloride sulfoxide and toluene to obtain 1-diethylamino-2-chloropropane. Finally, 1-diethylamino-2-chloropropane is reacted with phenothiazine to obtain crude prozapine, which is then purified and salified with hydrochloric acid to obtain this compound .

Industrial Production Methods: In industrial settings, the preparation of high-purity this compound involves dissolving promethazine base in acetone, adding medicinal activated carbon for decoloring, filtering, and then introducing dry hydrochloric acid gas to crystallize the product. The crystallized product is then rinsed with acetone, centrifugally filtered, and dried in a vacuum to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Prozapine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: For oxidation reactions, reagents such as sodium N-bromo-benzenesulfonamide (bromamine-B) in acidic medium (HClO4) are commonly used. The reaction follows a fractional order dependence on acid concentration and first-order dependence on the oxidant and substrate .

Major Products Formed: The major products formed from the oxidation of this compound include prozapine S-oxide .

Aplicaciones Científicas De Investigación

Prozapine hydrochloride has a wide range of scientific research applications. It is used in the study of drug-surfactant interactions, particularly in the assembly behavior and physicochemical parameters of drug-surfactant mixtures. For example, the interaction between tetradecyltrimethylammonium bromide and this compound has been characterized using conductometric methods . Additionally, this compound is used in electrochemical sensors for monitoring pharmaceutical compounds in biological samples .

Mecanismo De Acción

Prozapine hydrochloride exerts its effects by blocking dopamine receptors in the brain. Dopamine is involved in transmitting signals between brain cells, and an excess amount of dopamine can cause over-stimulation of dopamine receptors, leading to psychotic illness. By blocking these receptors, this compound helps control psychotic illness .

Comparación Con Compuestos Similares

Prozapine hydrochloride is similar to other phenothiazine compounds such as promethazine hydrochloride, promazine hydrochloride, chlorpromazine, and trifluopromazine. These compounds share a phenothiazine structure and have various biological effects, including antipsychotic, antimalarial, antimicrobial, tranquilizing, anti-inflammatory, and antitumor activities . this compound is unique due to its specific antispasmodic properties and weak anticholinergic activity .

List of Similar Compounds:- Promethazine hydrochloride

- Promazine hydrochloride

- Chlorpromazine

- Trifluopromazine

Propiedades

Número CAS |

13657-24-4 |

|---|---|

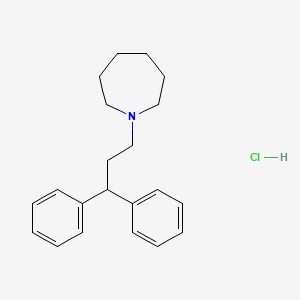

Fórmula molecular |

C21H28ClN |

Peso molecular |

329.9 g/mol |

Nombre IUPAC |

1-(3,3-diphenylpropyl)azepane;hydrochloride |

InChI |

InChI=1S/C21H27N.ClH/c1-2-10-17-22(16-9-1)18-15-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,21H,1-2,9-10,15-18H2;1H |

Clave InChI |

FQPKTVQUKHWXFF-UHFFFAOYSA-N |

SMILES canónico |

C1CCCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Números CAS relacionados |

3426-08-2 (Parent) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.